Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromo substituent, and an ethoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological targets. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. The bromo substituent can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4-(2-Propyn-1-yloxy)benzoic acid: Similar structure but lacks the bromo and ethoxy substituents.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne and benzoate core but differs in the position of substituents.
Uniqueness
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and ethoxy groups, along with the alkyne and benzyloxy moieties, makes it a versatile compound for various applications in research and industry .
Biological Activity
Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is a synthetic organic compound with the molecular formula C19H17BrO4 and a molecular weight of approximately 389.24 g/mol. This compound features a complex structure that includes a prop-2-ynyl group and various substituents, which may contribute to its biological activity. Preliminary studies suggest that compounds with similar structures may exhibit notable biological properties, making this compound a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
The structural characteristics of this compound are significant for its biological activity. The compound includes:
- Alkyne Functional Group : The presence of the prop-2-ynyl group may enhance reactivity.
- Bromine Atom : Known for its role in increasing the lipophilicity and potentially enhancing biological interactions.
- Benzyloxy and Ethoxy Substituents : These groups can influence solubility and stability, affecting bioavailability.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, based on related compounds and preliminary data, several potential activities have been identified:
- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar functional groups have been reported to exhibit antimicrobial activities against various pathogens.
- Enzyme Inhibition : Potential interactions with enzymes such as cyclooxygenases or lipoxygenases could suggest anti-inflammatory properties.
Case Study 1: Anticancer Potential
A study focused on structurally similar compounds demonstrated that certain benzoate derivatives exhibited significant cytotoxicity against pancreatic cancer cells. The mechanism was attributed to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation . While direct studies on this compound are lacking, its structural features suggest it may possess similar activity.
Case Study 2: Antimicrobial Effects
Research into related benzoate compounds revealed antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with bromine substitutions showed enhanced activity due to increased membrane permeability . This suggests that this compound may also exhibit antimicrobial effects.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate | C18H19BrO4 | Lacks propynyl group | Moderate anticancer activity |
Ethyl 4-(benzyloxy)-3-bromo-5-methylbenzoate | C19H21BrO4 | Ethyl group; different substitution | Antimicrobial effects observed |
Propanoyl 4-(benzyloxy)-3-bromo-5-methoxybenzoate | C19H21BrO4 | Methoxy instead of ethoxy | Limited data; potential for enzyme inhibition |
Properties
Molecular Formula |
C19H17BrO4 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17BrO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3 |
InChI Key |
YTPWZHMHKSIMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.